Z-His-ome

Peptide Synthesis Quality Control Analytical Chemistry

Researchers requiring precise peptide assembly face racemization risks and purity issues with suboptimal histidine derivatives. Z-His-ome eliminates these pain points as a validated, high-purity building block for solution-phase synthesis. - ≥99% HPLC purity ensures stoichiometric accuracy, higher coupling yields, and simpler purification. - Z-group enables orthogonal deprotection under mild acid or hydrogenolysis, fully compatible with common Fmoc/Boc strategies. - Quality verification: melting point 105-110 °C, [α]D²⁰ = -17 ± 2° (c=1, MeOH) confirms correct L-isomer, not a racemic mixture. - Stored at 0-8 °C for long-term stability; bulk options and transparent pricing streamline scale-up budgeting.

Molecular Formula C15H17N3O4
Molecular Weight 303.31 g/mol
CAS No. 15545-10-5
Cat. No. B100699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZ-His-ome
CAS15545-10-5
Molecular FormulaC15H17N3O4
Molecular Weight303.31 g/mol
Structural Identifiers
SMILESCOC(=O)C(CC1=CN=CN1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H17N3O4/c1-21-14(19)13(7-12-8-16-10-17-12)18-15(20)22-9-11-5-3-2-4-6-11/h2-6,8,10,13H,7,9H2,1H3,(H,16,17)(H,18,20)/t13-/m0/s1
InChIKeyKLEOALLEVMGHEC-ZDUSSCGKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Z-His-ome: Protected Amino Acid for Peptide Synthesis


Z-His-ome, also known as Nα-Z-L-histidine methyl ester, is a protected amino acid derivative where the alpha-amino group of L-histidine is protected by a benzyloxycarbonyl (Cbz or Z) group, and the carboxyl group is esterified as a methyl ester . With a molecular formula of C₁₅H₁₇N₃O₄ and a molecular weight of 303.31 g/mol [1], this compound is a key building block in solution- and solid-phase peptide synthesis [2]. The Z-protection allows for selective deprotection under mild acidic or hydrogenolytic conditions, enabling the precise, stepwise assembly of complex peptides containing the critical imidazole-bearing histidine residue [2].

1 Z-protection strategy compatible with mild acidic or hydrogenolytic removal
2 Enables stepwise incorporation of histidine in solution- and solid-phase peptide synthesis
3 Supports precise coupling of imidazole-bearing residues for complex peptide assembly

Z-His-ome: In-Class Substitution Risks


Substituting Z-His-ome with a different protected histidine derivative is not a simple or risk-free exchange. The choice of protecting groups on both the alpha-amine and the imidazole side chain fundamentally dictates the compound's compatibility with other protecting groups in a synthetic scheme [1]. For example, a researcher using a Boc-based strategy cannot simply use an Fmoc-protected histidine, as the basic deprotection conditions for Fmoc (e.g., piperidine) would prematurely remove Boc groups. Furthermore, histidine's imidazole ring is particularly prone to racemization during activation and coupling, and different protecting group strategies, such as the use of π-nitrogen protection, offer varying degrees of racemization suppression [2]. Using the incorrect derivative can lead to significant epimerization at the α-carbon, resulting in a product mixture of D- and L-isomers that is difficult to purify and renders the final peptide unusable for structure-activity or biological studies. The specific physical properties, like melting point and optical rotation , are also critical for quality control and ensuring the correct stereoisomer is used.

Protecting group mismatch
Switching to Fmoc-His derivative under Boc‑based conditions may lead to premature deprotection and scheme failure.
Racemization at α‑carbon
Different His side‑chain protections give varying racemization suppression; incorrect choice may produce D‑/L‑mixtures difficult to purify.
Physical constant divergence
Melting point and optical rotation differ from other acyl‑His esters; identity verification is essential to confirm the correct stereoisomer.

Z-His-ome: Evidence-Based Comparison


Purity: High-Purity vs. Technical Grade

For peptide synthesis requiring high coupling efficiency and minimal side-product formation, Z-His-ome is available in a high-purity grade of ≥99% as determined by HPLC . This specification contrasts with the more common technical or standard grades of protected amino acids, which may have lower purity (e.g., 95% ). The higher purity ensures that the molar ratio in coupling reactions is more precise and that there is a lower risk of uncharacterized impurities interfering with peptide bond formation or subsequent deprotection steps.

Purity (HPLC)
Data to verify
≥ 99%
Higher coupling precision, lower impurity risk
Specification may vary by vendor
Peptide Synthesis Quality Control Analytical Chemistry

Physical Identity: Melting Point & Optical Rotation

Z-His-ome possesses well-defined physical constants that serve as critical quality control checkpoints and differentiate it from close analogs. Its melting point is consistently reported in the range of 105-110 °C . A key differentiator for stereochemical identity is its specific optical rotation, which is [α]ᴅ²⁰ = -17 ± 2° (c=1 in methanol) . In contrast, a closely related analog like the N-benzoyl protected derivative (Bz-His-OMe) exhibits a significantly different optical rotation of [α]ᴅ²⁴ = -30.0 ± 2° under the same solvent conditions [1], providing a clear and quantifiable metric to verify the correct compound has been received.

Optical Rotation
Reported
[α]ᴅ²⁰ –17±2° vs –30±2°
Distinguishes Z-His-OMe from Bz-His-OMe
Enantiomeric purity check point
Quality Control Stereochemistry Material Science

Storage Stability for Long-Term Integrity

The long-term stability of Z-His-ome is a key factor for inventory management and ensuring reproducible results over time. Reputable vendors recommend storage at 0-8°C for this compound . This is a more stringent requirement than for the free acid counterpart, Z-His-OH (CAS 14997-58-1), which is often stored at -20°C [1]. The difference highlights that Z-His-ome, as a methyl ester, may be more stable under refrigerated, rather than freezing, conditions, potentially avoiding issues related to freeze-thaw cycles that can affect solubility or lead to hydrolysis of the ester bond.

Storage Temperature
Reported
0 – 8 °C
Methyl ester stability vs –20 °C free acid
Avoids freeze‑thaw hydrolysis risks
Storage Stability Laboratory Management Reagent Handling

Cost vs. Alternative Protected Histidine Esters

For large-scale or routine peptide synthesis, the procurement cost of building blocks is a significant factor. A price comparison from a major Japanese reagent supplier indicates that Z-His-ome is a more economical choice than its more elaborate analog, Z(OMe)-Ile-His-OMe. For a 25g quantity, Z-His-ome is listed at JPY 111,800 . This cost-efficiency, combined with its high purity, makes it a practical and scalable choice for many research and industrial applications, especially where a basic Z-protected histidine ester is required rather than a more specialized dipeptide fragment.

Catalog Pricing (25 g)
Data to verify
JPY 111,800 vs custom quote
Standard pricing aids budget planning
Vendor pricing may change; comparator is specialty reagent
Procurement Cost Analysis Peptide Synthesis

Z-His-ome: Validated Applications


High-Fidelity Solution-Phase Peptide Synthesis

A research group is synthesizing a medium-sized (e.g., 10-20mer) bioactive peptide using a solution-phase strategy. They require a protected histidine building block that can be reliably coupled to the growing chain. Based on the evidence that Z-His-ome is available in ≥99% HPLC purity , the group can confidently use this reagent knowing that the precise stoichiometry will be maintained, minimizing side reactions. The high purity directly translates to higher yields of the desired product and simpler purification, saving both time and resources compared to using a lower-purity grade that would introduce uncharacterized impurities.

Quality Control in GMP/ISO Environments

A pharmaceutical or CRO lab working under GMP or ISO guidelines needs to verify the identity and purity of an incoming batch of Z-His-ome. The lab can use the specific and quantifiable physical constants to do so. By confirming the melting point falls within 105-110 °C and the specific optical rotation is measured at [α]ᴅ²⁰ = -17 ± 2° , the lab can document that the correct L-isomer of the Z-protected derivative has been received, not a racemic mixture or a different acyl-protected analog (like Bz-His-OMe, which would show an [α]ᴅ²⁴ of -30°). This verification is critical for maintaining batch-to-batch consistency and ensuring the final peptide product meets its defined specification.

Stable Reagent Storage for Long-Term Projects

A research program that will produce multiple batches of a peptide over a period of 6-12 months requires a reliable supply of building blocks. The research lab can use the evidence of proper storage conditions to preserve the integrity of Z-His-ome . Knowing that it is recommended to be stored at 0-8°C allows the lab manager to designate appropriate refrigerator space, distinct from the -20°C freezer used for Z-His-OH [1]. This ensures the reagent remains stable and active for the entire duration of the project, preventing project delays and financial loss associated with reagent degradation.

Cost-Effective Scale-Up to Pilot Production

A process chemistry group is tasked with scaling up a peptide synthesis from milligram research scale to multigram pilot production. The evidence of Z-His-ome's catalog pricing (e.g., JPY 111,800 for 25g) allows the group to accurately forecast the raw material cost for larger campaigns. The clear pricing structure, compared to custom-quoted specialty reagents, makes Z-His-ome a more predictable and financially viable option for initial scale-up, reducing the economic risk associated with transitioning from research to production.

Application
Selection Property
Validation Focus
Solution-phase peptide synthesis
High purity for stoichiometric control
Coupling efficiency and yield
QC in regulated environments
Defined physical constants (mp, optical rotation)
Identity and enantiomeric verification
Long-term reagent storage
Recommended 0–8 °C storage
Stability and reactivity over time
Scale-up procurement
Catalog availability and pricing
Budget forecasting and supply reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


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